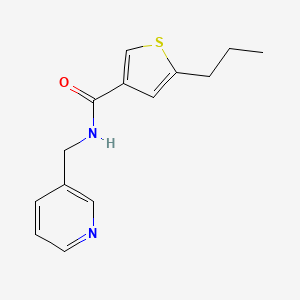
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PPTC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications for neurodevelopmental disorders such as Fragile X syndrome, autism spectrum disorders, and intellectual disability. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to improve cognitive function and behavioral symptoms in animal models of these disorders.
Mechanism of Action
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to a site on the receptor that is distinct from the glutamate binding site, 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and plasticity. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide also increases the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission. These effects contribute to the improvement in cognitive function observed in animal models of neurodevelopmental disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors. However, one limitation is that 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
Future research on 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies could investigate the potential therapeutic applications of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the potential use of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function.
Synthesis Methods
The synthesis of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-aminopyridine with 5-bromo-3-thiophenecarboxylic acid in the presence of a base. The resulting intermediate is then reacted with propylamine to yield 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide with high purity.
properties
IUPAC Name |
5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-13-7-12(10-18-13)14(17)16-9-11-5-3-6-15-8-11/h3,5-8,10H,2,4,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTWMZBVMBSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

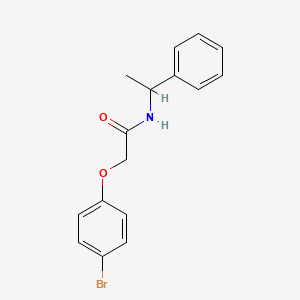
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)


![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)
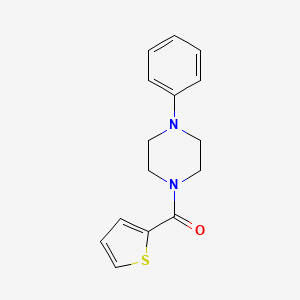
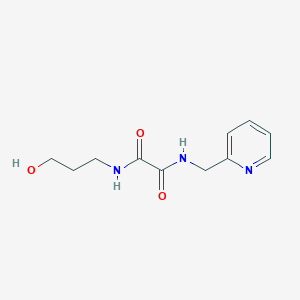
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
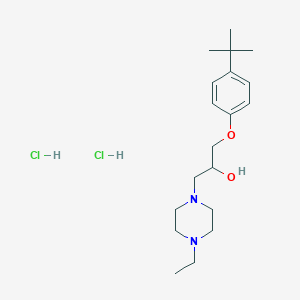
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)